![molecular formula C14H17FN2O2S B2517986 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1005966-58-4](/img/structure/B2517986.png)
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
This compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be similar to other benzo[d]thiazol-2(3H)-one derivatives. These compounds typically have a benzene ring fused with a thiazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be similar to those of other benzo[d]thiazol-2(3H)-one derivatives. For example, these compounds can undergo 1,3-dipolar cycloaddition reactions with propargyl bromide and different aryl azides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other benzo[d]thiazol-2(3H)-one derivatives. For example, these compounds typically have a high molecular weight .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide: and related compounds have been characterized and tested in organic field-effect transistors (OFETs) . These devices play a crucial role in organic electronics, offering advantages such as low cost, flexibility, and biocompatibility. The planarity of the compound’s structure and efficient intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments contribute to their performance as p-type semiconductors in OFETs.
OLED Display Applications
In the pursuit of organic light-emitting diode (OLED) displays, researchers synthesized 2-(6-Fluoro-2-oxo-2H-chromen-4-ylmethoxy)-benzoic acid methyl ester (2-FBME) , which contains a similar fluorinated moiety . While not identical to our compound, this example highlights the potential for fluorinated benzothiazole derivatives in OLED applications. By mixing specific amounts of green, red, and blue, white light can be produced using organic compounds. Further exploration of related derivatives may reveal additional applications in OLED technology.
Future Directions
Mechanism of Action
Target of action
Compounds with a benzothiazole structure are often used in medicinal chemistry due to their diverse biological activities. They can interact with various biological targets, such as enzymes or receptors, depending on their specific structure and functional groups .
Mode of action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, preventing it from catalyzing a specific biochemical reaction .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action. For instance, if the compound inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the organism’s metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound inhibits a critical enzyme, it could lead to cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c1-9(2)13(18)16-14-17(6-7-19-3)11-5-4-10(15)8-12(11)20-14/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBUGODYCYREAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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